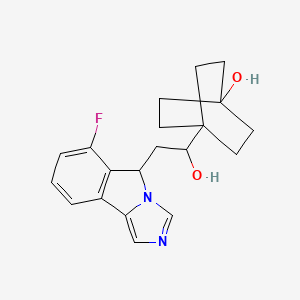
Imidazopyrimidinone derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazopyrimidinone derivative 1 is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique imidazo[1,2-a]pyrimidinone core structure, which imparts a range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazopyrimidinone derivative 1 typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazopyrimidinone core. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and bases such as potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions: Imidazopyrimidinone derivative 1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines in ethanol, thiols in dimethyl sulfoxide.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Reduced imidazopyrimidinone derivatives.
Substitution: Substituted imidazopyrimidinone derivatives.
Scientific Research Applications
Imidazopyrimidinone derivative 1 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of imidazopyrimidinone derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the growth of cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Imidazopyrimidinone derivative 1 can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine derivatives. These compounds share a similar core structure but differ in their substitution patterns and biological activities. For example:
Imidazo[1,2-a]pyridine: Known for its anticancer and antiviral activities.
Imidazo[1,5-a]pyridine: Studied for its luminescent properties and applications in optoelectronics .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
Molecular Formula |
C24H28ClN5O4 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[[(2S)-1-[2-(4-chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C24H28ClN5O4/c1-2-3-4-11-29-20(28-12-5-6-19(28)23(34)26-14-22(32)33)13-21(31)30-15-18(27-24(29)30)16-7-9-17(25)10-8-16/h7-10,13,15,19H,2-6,11-12,14H2,1H3,(H,26,34)(H,32,33)/t19-/m0/s1 |
InChI Key |
VHDLUVVGLIPRGY-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCC[C@H]4C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCN1C(=CC(=O)N2C1=NC(=C2)C3=CC=C(C=C3)Cl)N4CCCC4C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)
![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
![4-[5-(4-dimethylamino-piperidin-1-yl)-3H-imidazo[4,5-b]pyridine-2-carbonyl]-2-isoquinolin-4-yl-benzonitrile](/img/structure/B10833465.png)
![3-[[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833469.png)
![2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B10833473.png)

![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)
![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)


![4-Hydroxy-3-[2-(6-hydroxy-5,8a-dimethyl-2-methylidene-1,3,4,4a,5,6,7,8-octahydronaphthalen-1-yl)ethylidene]oxolan-2-one](/img/structure/B10833514.png)
